2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
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Overview
Description
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-benzhydrylpiperazine with an appropriate acylating agent to form the benzhydrylpiperazinyl intermediate. This intermediate is then reacted with a cyclopropylpyridazinone derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist at certain receptors, inhibiting their function and thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Uniqueness
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is unique due to its cyclopropylpyridazinone core, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24-14-13-23(20-11-12-20)27-30(24)19-25(32)28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,20,26H,11-12,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUWCZAOUBLZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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